Cas no 2228827-66-3 (4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol)
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol
- 2228827-66-3
- EN300-1925675
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- Inchi: 1S/C11H14BrNO3/c1-16-9-3-6(2-8(12)10(9)15)11(13)4-7(14)5-11/h2-3,7,14-15H,4-5,13H2,1H3
- InChI Key: JHAPBNOAJKBSRJ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C1(CC(C1)O)N)OC)O
Computed Properties
- Exact Mass: 287.01571g/mol
- Monoisotopic Mass: 287.01571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 75.7Ų
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925675-1g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-5g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 5g |
$4102.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-10g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 10g |
$6082.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-0.05g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-0.1g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-0.25g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-0.5g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-1.0g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1925675-2.5g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1925675-5.0g |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol |
2228827-66-3 | 5g |
$4102.0 | 2023-06-02 |
4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol
Professional Introduction to Compound with CAS No. 2228827-66-3 and Product Name: 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol
The compound with the CAS number 2228827-66-3 and the product name 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular architecture of this compound includes a bromo substituent at the 2-position and a methoxy group at the 6-position of a phenolic ring, which is further connected to a cyclobutyl moiety substituted with an amino group at the 1-position and a hydroxyl group at the 3-position. Such structural complexity not only makes it an intriguing subject of study but also suggests multiple avenues for further exploration.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways with high specificity. The presence of both hydroxyl and amino functional groups in the cyclobutyl side chain of this compound suggests its potential as a bioisostere or scaffold for designing new pharmacophores. This feature is particularly relevant in the context of drug discovery, where structural modifications can lead to improved pharmacokinetic properties, such as enhanced solubility, bioavailability, and target binding affinity.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The phenolic core, combined with the cyclobutyl substituent, resembles structures found in several known bioactive molecules. For instance, derivatives of phenols have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties. The bromo and methoxy groups further enhance its structural diversity, allowing for fine-tuning of its biological activity. Such modifications are crucial in developing drugs that can selectively interact with specific targets while minimizing off-target effects.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. The structural features of 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol make it an ideal candidate for virtual screening against various protein targets. For example, molecular docking studies have shown that this compound can interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. These preliminary findings are particularly exciting and warrant further investigation through experimental validation.
The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in constructing the cyclobutyl side chain and introducing the necessary functional groups at precise positions. These synthetic approaches not only enhance efficiency but also allow for greater control over stereochemistry, which is critical for biological activity.
In conclusion, 4-(1-amino-3-hydroxycyclobutyl)-2-bromo-6-methoxyphenol (CAS No. 2228827-66-3) represents a promising lead compound with potential applications in pharmaceutical research. Its unique structural features and predicted biological activity make it an attractive candidate for further development. As research in medicinal chemistry continues to evolve, compounds like this one will play a pivotal role in discovering new treatments for various diseases. The ongoing exploration of its pharmacological properties will undoubtedly contribute to advancements in drug design and development.
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